

# A Comparative Genomic Analysis of European and North American Cepaea nemoralis

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A Guide for Researchers, Scientists, and Drug Development Professionals

The grove snail, Cepaea nemoralis, a terrestrial gastropod native to Europe, has become a successful invasive species in North America since its introduction in the 19th century. This guide provides a comparative overview of the genomics of European and North American populations, summarizing key findings from mitochondrial DNA analyses and outlining the experimental protocols for genomic research in this model organism for evolutionary studies. The stark contrast in their history—a long-established, diverse native population versus a more recently founded, introduced one—makes for a compelling comparative genomic study.

# **Introduction to Cepaea nemoralis**

Cepaea nemoralis is renowned for its striking shell color and banding polymorphism, which has made it a classic subject for studies in ecological genetics. Native to Western Europe, it was introduced to North America multiple times, with the earliest documented introduction by William G. Binney in 1857 in Burlington, New Jersey, with specimens from Sheffield, England. These introductions, often involving a small number of individuals, have likely led to founder effects, shaping the genetic landscape of North American populations.

# **Comparative Analysis of Genetic Diversity**

Studies utilizing mitochondrial DNA (mtDNA), specifically the cytochrome c oxidase subunit I (COI) gene, have provided significant insights into the population structure and introduction history of C. nemoralis. A comprehensive study by Layton et al. (2019) compared COI



sequences from European and North American populations, revealing key differences in their genetic makeup.

## **Mitochondrial DNA Haplotype Distribution**

The analysis of COI sequences has identified several distinct mitochondrial clades (A, D, and O being the most relevant for trans-Atlantic comparisons) and numerous haplotypes. The distribution of these haplotypes provides clear evidence of multiple introductions to North America from different European sources.



Genetic Metric	European Populations	North American Populations	Key Findings
Shared Clades	A, D, O	A, D, O	The presence of the same major clades indicates European origin for North American populations.
Shared Haplotypes	Present	Present	A limited number of shared haplotypes suggest specific source populations for the introductions.
Private Haplotypes	High frequency	High frequency	The presence of numerous private haplotypes in North America is indicative of multiple, independent introduction events from different European locations.[2]
Haplotype Diversity	Generally high	Variable, often lower in specific colonies	Founder effects in North American populations can lead to reduced haplotype diversity compared to the native European range.

Table 1: Comparison of Mitochondrial COI Gene Diversity between European and North American Cepaea nemoralis Populations.



Clade A is widespread in eastern Canada and parts of the United States, with likely origins in northern Europe.[1] Clade D is also found in eastern Canada and the US, with its origins traced back to western and central Europe.[1] The O clade has a more restricted distribution in North America, primarily found in Ontario, Canada, and is thought to have originated from Poland or central Europe.[1] The lack of extensive haplotype sharing and the presence of many private haplotypes in North America strongly support the hypothesis of multiple, independent introductions.[1][2]

## **Experimental Protocols**

Reproducible and robust experimental protocols are crucial for comparative genomic studies. Below are detailed methodologies for key experiments cited in the research of Cepaea nemoralis genomics.

### **DNA Extraction: Modified CTAB Protocol**

High-quality genomic DNA is a prerequisite for sequencing. The CTAB (cetyl trimethylammonium bromide) method is commonly used for extracting DNA from snail tissue, which is often rich in polysaccharides that can inhibit downstream enzymatic reactions.

- Tissue Homogenization: Excise a small piece of foot tissue from the snail. For non-lethal sampling, mucus can be collected using a sterile swab.
- Lysis: Incubate the tissue in a CTAB extraction buffer (containing CTAB, NaCl, EDTA, and Tris-HCl) with Proteinase K at 60°C for 1-3 hours or overnight until the tissue is completely lysed.
- Purification: Perform a series of chloroform:isoamyl alcohol extractions to remove proteins and other contaminants.
- Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.
- Washing: Wash the DNA pellet with 70% ethanol to remove residual salts.
- Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).



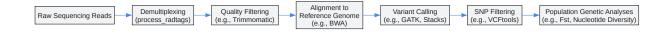
# Double Digest Restriction-Site Associated DNA Sequencing (ddRAD-seq)

ddRAD-seq is a reduced-representation genomic sequencing technique that allows for the discovery and genotyping of thousands of SNPs across the genome, making it a powerful tool for population genomics.

- DNA Digestion: Digest genomic DNA with two restriction enzymes (e.g., Sbfl and Mspl).
- Ligation: Ligate barcoded adapters (P1) to the digested DNA fragments. The barcodes are unique to each individual, allowing for multiplexing.
- Pooling and Shearing: Pool the barcoded samples and mechanically shear the DNA to a desired fragment size (e.g., 300-500 bp).
- Size Selection: Select fragments of the desired size range using gel electrophoresis or magnetic beads.
- Adapter Ligation: Ligate the second adapter (P2) to the size-selected fragments.
- PCR Amplification: Amplify the library using primers that anneal to the adapter sequences.
- Sequencing: Sequence the final library on a high-throughput sequencing platform (e.g., Illumina).

### **Bioinformatics Pipeline for ddRAD-seq Data**

The analysis of ddRAD-seq data involves several computational steps to identify and call SNPs and to subsequently analyze population genetic parameters.



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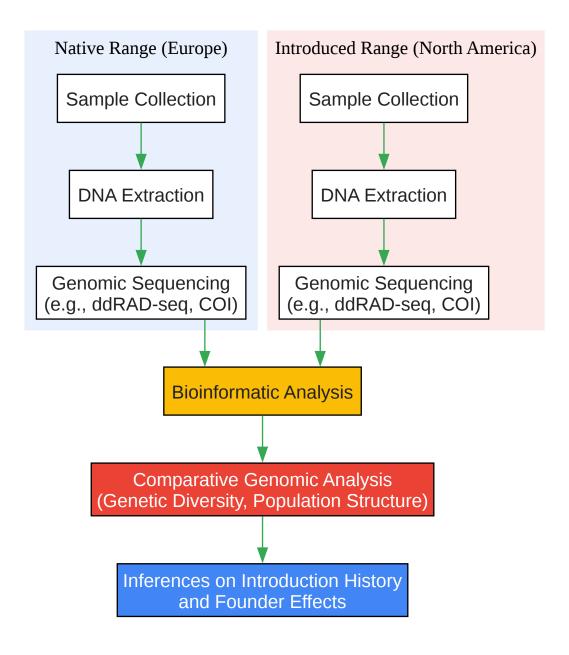
Caption: A typical bioinformatics workflow for ddRAD-seq data analysis.



# Visualizing Experimental Workflows and Relationships

## **Logical Flow of a Comparative Genomic Study**

The following diagram illustrates the logical progression of a comparative genomic study of invasive species like Cepaea nemoralis.



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### References

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